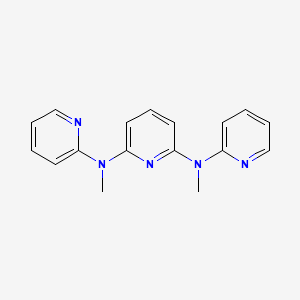
N2,N6-Dimethyl-N2,N6-di(pyridin-2-yl)pyridine-2,6-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N2,N6-Dimethyl-N2,N6-di(pyridin-2-yl)pyridine-2,6-diamine is a chemical compound with the molecular formula C7H11N3. It is a derivative of pyridine, a basic heterocyclic organic compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N2,N6-Dimethyl-N2,N6-di(pyridin-2-yl)pyridine-2,6-diamine typically involves the reaction of pyridine-2,6-diamine with methylating agents under controlled conditions. One common method includes the use of methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated systems for precise control of reaction parameters. The use of continuous flow reactors and advanced purification techniques like chromatography can enhance the efficiency of production .
Analyse Des Réactions Chimiques
Types of Reactions
N2,N6-Dimethyl-N2,N6-di(pyridin-2-yl)pyridine-2,6-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often conducted in inert atmospheres to prevent unwanted side reactions.
Substitution: Various halogenating agents, nucleophiles; reactions may require catalysts or specific temperature and pressure conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines or other reduced derivatives .
Applications De Recherche Scientifique
N2,N6-Dimethyl-N2,N6-di(pyridin-2-yl)pyridine-2,6-diamine has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form complexes with metal ions.
Biology: Investigated for its potential role in biological systems, including enzyme inhibition and interaction with biomolecules.
Medicine: Explored for its therapeutic potential, particularly in the development of new drugs and diagnostic agents.
Industry: Utilized in the synthesis of advanced materials and as a catalyst in various industrial processes.
Mécanisme D'action
The mechanism of action of N2,N6-Dimethyl-N2,N6-di(pyridin-2-yl)pyridine-2,6-diamine involves its interaction with specific molecular targets. As a ligand, it can bind to metal ions, forming stable complexes that can catalyze various chemical reactions. The compound’s structure allows it to interact with enzymes and other proteins, potentially inhibiting their activity or altering their function .
Comparaison Avec Des Composés Similaires
Similar Compounds
6,6’-Dimethyl-2,2’-bipyridine: A similar compound used as a ligand in coordination chemistry.
2,2’-Bipyridine: Another related compound with similar applications but different structural properties.
Uniqueness
N2,N6-Dimethyl-N2,N6-di(pyridin-2-yl)pyridine-2,6-diamine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specialized applications where other similar compounds may not be as effective .
Propriétés
Formule moléculaire |
C17H17N5 |
|---|---|
Poids moléculaire |
291.35 g/mol |
Nom IUPAC |
2-N,6-N-dimethyl-2-N,6-N-dipyridin-2-ylpyridine-2,6-diamine |
InChI |
InChI=1S/C17H17N5/c1-21(14-8-3-5-12-18-14)16-10-7-11-17(20-16)22(2)15-9-4-6-13-19-15/h3-13H,1-2H3 |
Clé InChI |
FDEDHFRSZSCMND-UHFFFAOYSA-N |
SMILES canonique |
CN(C1=NC(=CC=C1)N(C)C2=CC=CC=N2)C3=CC=CC=N3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















